(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide
CAS No.: 474880-54-1
VCID: VC6549049
Molecular Formula: C18H19BrN2OS
Molecular Weight: 391.33
* For research use only. Not for human or veterinary use.

Description |
(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide is a thiazole derivative with significant interest in medicinal chemistry, particularly for its potential applications in pharmaceutical development. This compound features a thiazole ring, an imine functional group, and a phenolic structure, making it a subject of interest in various chemical and biological studies. Chemical Reactions:
Biological Activity and Potential Applications(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide is primarily studied for its biological activity, particularly in anticancer research. It may interact with cellular targets through mechanisms that involve disrupting cell proliferation or inducing apoptosis. Data supporting these mechanisms often come from in vitro studies on cancer cell lines. Potential Therapeutic Applications:
Scientific Uses and Ongoing ResearchThis compound is used in various scientific studies, particularly in medicinal chemistry and pharmacology. Ongoing research continues to explore its full range of biological activities and potential therapeutic applications. The compound's unique structure makes it a valuable tool for understanding the pharmacological activities of thiazole derivatives . Research Directions:
|
---|---|
CAS No. | 474880-54-1 |
Product Name | (Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide |
Molecular Formula | C18H19BrN2OS |
Molecular Weight | 391.33 |
IUPAC Name | 2-[2-(3-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol;hydrobromide |
Standard InChI | InChI=1S/C18H18N2OS.BrH/c1-14-6-5-9-16(12-14)19-18-20(10-11-21)17(13-22-18)15-7-3-2-4-8-15;/h2-9,12-13,21H,10-11H2,1H3;1H |
Standard InChIKey | GTHXFWJDZBXWGI-TVWXOORISA-N |
SMILES | CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO.Br |
Solubility | not available |
PubChem Compound | 18558523 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume